2-(Pyridin-4-yl)pyrazine
Description
Significance of Pyridine-Pyrazine Hybrid Systems in Contemporary Academic Research
Pyridine (B92270) and pyrazine (B50134) are both six-membered aromatic heterocycles containing nitrogen atoms. mostwiedzy.plresearchgate.net Pyridine, a six-membered ring with one nitrogen atom, is a common feature in many bioactive molecules, including vitamins like niacin and pyridoxine. mostwiedzy.pl Pyrazine, with two nitrogen atoms in a 1,4-arrangement, is found in natural products and is a crucial component in various pharmaceuticals and flavor compounds. mdpi.commostwiedzy.pl
The combination of these two rings into a single molecular entity, as seen in pyridine-pyrazine hybrids, creates compounds with unique electronic and structural features. These hybrid systems are of great interest in several areas of research:
Medicinal Chemistry: Pyrazine derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. mdpi.comnih.govresearchgate.net The incorporation of a pyridine ring can further modulate these activities and improve the pharmacological profile of the resulting compound. acs.org
Coordination Chemistry: The nitrogen atoms in both the pyridine and pyrazine rings can act as ligands, binding to metal ions to form coordination complexes. evitachem.comresearchgate.net These complexes have potential applications in catalysis, materials science, and as models for metallo-proteins. evitachem.comresearchgate.net The asymmetrical nature of ligands like 2-(Pyridin-4-yl)pyrazine can lead to the formation of complex coordination networks. mdpi.com
Materials Science: The ability of pyridine-pyrazine systems to form structured assemblies through coordination and other intermolecular interactions makes them valuable building blocks for the creation of new materials with specific electronic and photophysical properties. iucr.orgnih.gov
Overview of Heterocyclic Compounds with Fused or Directly Linked Pyridine and Pyrazine Moieties
The structural relationship between pyridine and pyrazine rings can be categorized into two main types: fused systems and directly linked systems.
Fused Systems: In these compounds, the pyridine and pyrazine rings share one or more common bonds. Examples include pteridines, which are used in cancer therapy, and other fused systems like pyrazino[2,3-b]pyridines. researchgate.netacs.org The synthesis of these fused systems often involves multi-step reactions and can lead to a variety of isomeric products. acs.org
Directly Linked Systems: In this category, the pyridine and pyrazine rings are connected by a single bond. This compound is a prime example of this arrangement. The rotational freedom around the single bond connecting the two rings allows for a range of conformations, which can influence the compound's properties and its interactions with other molecules. Other examples include derivatives where the linkage is modified, such as in 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, where a carboxamide group links the two rings. evitachem.com
| System Type | Description | Examples | Key Research Areas |
|---|---|---|---|
| Fused | Pyridine and pyrazine rings share common bonds, resulting in a rigid, planar structure. | Pteridines, Pyrazino[2,3-b]pyridines | Medicinal Chemistry (Anticancer agents), Materials Science (Dyes, Pigments) |
| Directly Linked | Pyridine and pyrazine rings are connected by a single bond, allowing for conformational flexibility. | This compound, 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Coordination Chemistry (Ligand design), Medicinal Chemistry (Enzyme inhibitors), Materials Science (Molecular wires) |
Research Trajectories of this compound and Analogous Structural Motifs
Current research on this compound and its analogs is following several promising trajectories:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMAQUKSVXFRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 4 Yl Pyrazine and Its Derivatives
Direct Synthesis Approaches to Pyridine-Pyrazine Scaffolds
The direct formation of the pyridine-pyrazine linkage involves the construction of one or both heterocyclic rings from acyclic precursors in a manner that establishes the final bifunctional scaffold.
The construction of the pyrazine (B50134) ring is classically achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While a specific condensation leading directly to 2-(pyridin-4-yl)pyrazine is not extensively documented in dedicated literature, established principles of pyrazine synthesis allow for a proposed strategy. A common method involves the reaction of an α-amino ketone, which can dimerize and subsequently oxidize to form the pyrazine ring. nih.govresearchgate.net
A plausible route to the target molecule could involve the condensation of a pyridine-containing 1,2-dicarbonyl compound, such as 1-(pyridin-4-yl)ethane-1,2-dione, with a suitable 1,2-diaminoethane derivative, followed by oxidation. Alternatively, the self-condensation of an α-amino ketone bearing a pyridine (B92270) moiety, like 2-amino-1-(pyridin-4-yl)ethan-1-one, would be a viable pathway. The general synthesis of pyrazines from 1,2-diketones and diamines is a foundational method in heterocyclic chemistry. acs.org Another established route involves the dehydrogenative coupling of β-amino alcohols, catalyzed by transition metals like manganese, which results in the formation of symmetrically substituted pyrazines. researchgate.netresearchgate.net
A further strategy involves fusing a pyrazine ring onto a pre-formed derivative. rsc.org For instance, the condensation of ethylenediamine (B42938) with an appropriately substituted α-bromoazepandione has been used to create pyrazinoazepine derivatives, demonstrating the versatility of condensation reactions in building fused pyrazine systems. rsc.org
When synthetic strategies, particularly cross-coupling reactions, are employed to create the this compound scaffold, the formation of regioisomers is a significant consideration. Depending on the starting materials, isomers such as 2-(pyridin-2-yl)pyrazine (B3181595) and 2-(pyridin-3-yl)pyrazine (B2368691) can be formed alongside the desired 2-(pyridin-4-yl) product. This is especially pertinent when using a substituted pyridine precursor where the coupling can occur at different positions.
The synthesis of pyridopyrazines from pyridine-2,3-diamines and unsymmetrical 1,2-diketones is known to produce regioisomeric products. sci-hub.se The separation of these isomers is typically achieved through standard chromatographic techniques, such as column chromatography or recrystallization, which exploit the differences in polarity and solubility between the isomers. sci-hub.se
For more challenging separations, High-Performance Liquid Chromatography (HPLC) has proven effective. In the context of related complex heterocyclic systems, such as ruthenium polypyridyl complexes containing pyrazinyl-triazole ligands, HPLC with a chiral stationary phase has been successfully used to separate stereoisomers. chemicalpapers.com Similarly, linkage isomers of ruthenium complexes with 3-(pyridin-2-yl)-1H-1,2,4-triazole have been successfully separated using chromatographic methods. rsc.org These examples underscore the utility of chromatography in isolating pure regioisomers in pyridine-pyrazine and related systems.
Advanced Functionalization and Derivatization Routes
These methods involve creating the C-C bond between a pre-existing pyridine ring and a pyrazine ring, or further modifying the complete this compound scaffold.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the pyridine and pyrazine rings. A halogenated pyrazine can be coupled with a pyridine-based organometallic reagent, or vice versa.
Palladium-catalyzed Suzuki and Stille Couplings: The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a widely used method. arkat-usa.org For instance, 2-chloropyrazine (B57796) can be coupled with various arylboronic acids, including pyridylboronic acids, using a palladium-phosphine catalyst. arkat-usa.org A systematic study demonstrated that 2-amino-5-bromopyrazine (B17997) smoothly reacts with pyridyl boronic acids to yield the coupled products. arkat-usa.org Similarly, the Stille coupling, which utilizes an organotin reagent, is also effective. The reaction of a stannylated pyrazine with an aroyl chloride or a halogenated pyridine, in the presence of a palladium catalyst, can form the desired C-C bond. rsc.orgarkat-usa.orgnih.gov
Palladium-catalyzed Cyanation: The introduction of a nitrile (cyano) group onto the pyrazine ring is a key functionalization. Palladium-catalyzed cyanation of a halopyrazine provides a route to cyanopyrazine derivatives, which are valuable intermediates. For example, 2-chloropyrazine has been successfully converted to 2-cyanopyrazine in 93% yield using a palladium acetate (B1210297) catalyst, a binaphthyl-based phosphine (B1218219) ligand, and zinc cyanide (Zn(CN)₂) as the cyanide source. arkat-usa.orgumich.eduresearchgate.net This reaction is a significant improvement over older methods that required harsher conditions. arkat-usa.org More recent protocols also explore less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgnih.gov
Nickel-catalyzed Kumada–Corriu Cross-Coupling: The Kumada–Corriu coupling employs a Grignard reagent and an organic halide, often catalyzed by nickel. wikipedia.orgorganic-chemistry.org This method is effective for coupling heteroaryl chlorides. For instance, nickel complexes with dppf ligands have been shown to catalyze the reaction between 3- and 4-chloropyridines and phenylmagnesium chloride. rsc.orgrsc.org This establishes a viable route for coupling a pyridin-4-yl Grignard reagent with a halopyrazine (e.g., 2-chloropyrazine) to synthesize this compound. The reaction is known to be catalyzed by various nickel(II) or palladium(II) complexes and is typically performed in solvents like tetrahydrofuran (B95107) (THF). nih.govwikipedia.org
Introducing a halogen atom onto the pyrazine ring provides a reactive handle for subsequent substitution reactions, most notably the cross-coupling reactions discussed previously.
N-Bromosuccinimide (NBS) Bromination: Bromination can be achieved using reagents like N-bromosuccinimide (NBS). In the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, 2-aminopyrazine (B29847) is first brominated with NBS to produce 2-amino-3,5-dibromopyrazine, which then serves as a functionalized intermediate for further reactions. wikipedia.org
Sandmeyer Diazotization/Chlorination: The Sandmeyer reaction is a classical method to convert an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt catalyst. wikipedia.org This reaction has been successfully applied to the pyrazine ring. In a reported synthesis of the antiviral drug Favipiravir, an aminopyrazine intermediate undergoes a Sandmeyer reaction where the amino group is converted to a chloro group, demonstrating the utility of this method for functionalizing the pyrazine scaffold. chemicalpapers.comnih.gov
Catalytic Methodologies for Pyrazine Derivative Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental compatibility. Several catalytic strategies are employed in the synthesis of pyrazine derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are cornerstone catalytic methods for creating substituted pyrazines from halopyrazines. arkat-usa.org These reactions allow for the introduction of a wide array of aryl, hetaryl, and alkynyl groups onto the pyrazine core. arkat-usa.orgresearchgate.net
Beyond palladium, other transition metals are also effective. Manganese-based pincer complexes have been developed to catalyze the acceptorless dehydrogenative coupling of β-amino alcohols, leading to the formation of symmetrical 2,5-disubstituted pyrazines with hydrogen gas and water as the only byproducts. researchgate.netresearchgate.net
Furthermore, iodine has been used as an efficient and benign catalyst for one-pot, three-component condensations to synthesize fused pyrazine systems like imidazo[1,2-a]pyrazines from 2-aminopyrazine, an aryl aldehyde, and an isocyanide. mdpi.com
Compound Names
| Compound Name |
| This compound |
| 2-(Pyridin-2-yl)pyrazine |
| 2-(Pyridin-3-yl)pyrazine |
| 1-(Pyridin-4-yl)ethane-1,2-dione |
| 2-Amino-1-(pyridin-4-yl)ethan-1-one |
| 2-Chloropyrazine |
| 2-Amino-3,5-dibromopyrazine |
| 2-Aminopyrazine |
| 2-Cyanopyrazine |
| Pyridin-4-ylboronic acid |
| Zinc cyanide |
| N-Bromosuccinimide |
| Favipiravir |
| Phenylmagnesium chloride |
| 3-Chloropyridine |
| 4-Chloropyridine |
| Tetrahydrofuran |
| Palladium acetate |
Research Findings Summary
| Synthetic Route | Key Reagents & Catalysts | Outcome | Research Focus | Citations |
|---|---|---|---|---|
| Condensation | 1,2-Diketones, 1,2-Diamines | Pyrazine ring formation | General pyrazine synthesis | acs.org |
| Dehydrogenative Coupling | β-Amino alcohols, Mn-pincer complex | Symmetrical 2,5-disubstituted pyrazines | Catalytic pyrazine synthesis | researchgate.netresearchgate.net |
| Suzuki Coupling | Halopyrazine, Pyridylboronic acid, Pd catalyst | C-C bond formation between rings | Functionalization of pyrazines | arkat-usa.org |
| Stille Coupling | Stannylated pyrazine, Halo-pyridine, Pd catalyst | C-C bond formation between rings | Functionalization of pyrazines | rsc.orgarkat-usa.orgnih.gov |
| Kumada-Corriu Coupling | Halopyrazine, Pyridin-4-yl Grignard, Ni catalyst | C-C bond formation between rings | Cross-coupling of heteroaryl halides | rsc.orgwikipedia.orgrsc.org |
| Pd-catalyzed Cyanation | 2-Chloropyrazine, Zn(CN)₂, Pd(OAc)₂, Phosphine ligand | 2-Cyanopyrazine | Derivatization of pyrazines | arkat-usa.orgumich.eduresearchgate.net |
| NBS Bromination | 2-Aminopyrazine, NBS | 2-Amino-3,5-dibromopyrazine | Halogenation for further reaction | wikipedia.org |
| Sandmeyer Reaction | Aminopyrazine derivative, NaNO₂, CuCl | Chloro-substituted pyrazine | Conversion of amino to chloro group | chemicalpapers.comnih.gov |
| Iodine-catalyzed MCR | 2-Aminopyrazine, Aldehyde, Isocyanide, I₂ | Fused imidazo[1,2-a]pyrazines | One-pot catalytic synthesis | mdpi.com |
Development of Asymmetric Ligand-Based Catalytic Systems
The development of asymmetric catalytic systems is a cornerstone in modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. In the context of pyrazine synthesis, researchers have developed novel asymmetric ligand-based catalysts to facilitate these transformations.
A notable method involves the use of an unsymmetrical triazolyl-naphthyridinyl-pyridine copper catalyst (TNP-Cu@rGO) for the synthesis of pyrazine derivatives. sioc-journal.cn This catalytic system demonstrates good functional tolerance, successfully facilitating over twenty different substrate experiments to produce pyrazines in moderate to high yields. sioc-journal.cn The catalyst's effectiveness was also proven in the synthesis of ketones. sioc-journal.cn Investigations into the reaction mechanism have been conducted to better understand the synthetic pathway. sioc-journal.cn Furthermore, the catalyst shows high potential for practical applications, as it can be recycled and reused up to five times while maintaining high catalytic activity. sioc-journal.cn
The broader field of asymmetric catalysis often employs chiral pyridine-containing ligands. diva-portal.org Pyridine is a favored structural motif for ligands due to its stability, well-understood chemistry, and its ability to coordinate with a wide variety of metal ions. diva-portal.org It provides a rigid and well-defined platform for building diverse ligand structures. diva-portal.org A modular approach has been used to synthesize enantiomerically pure pyridyl alcohols and C2-symmetric 2,2'-bipyridines, which are then used as ligands. diva-portal.org In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the absolute configuration of the ligand's carbinol carbon atom was found to determine the sense of asymmetric induction. diva-portal.org Chiral pyridyl phosphinite and phosphite (B83602) ligands derived from these alcohols have also been evaluated in palladium-catalyzed allylic alkylations, achieving moderate enantioselectivities. diva-portal.org
Reaction Condition Optimization for Pyrazine Formation
Optimizing reaction conditions is crucial for maximizing the yield and purity of pyrazine products while ensuring the process is efficient and reproducible. Research has focused on systematically screening various parameters, including catalysts, bases, solvents, and temperature.
One comprehensive study on pyrazine synthesis via acceptorless dehydrogenative coupling catalyzed by manganese pincer complexes highlights a thorough optimization process. nih.govacs.org The synthesis of 2,5-diphenylpyrazine (B189496) from 2-phenylglycinol was used as a model reaction to screen different catalysts and conditions. nih.gov The study found that a specific manganese pincer complex, in combination with potassium hydride (KH) as the base and toluene (B28343) as the solvent at 150 °C, provided the optimal results. nih.govacs.org
The choice of base was found to be critical. While potassium tert-butoxide (tBuOK) and sodium methoxide (B1231860) (NaOMe) gave poor yields (15% and 10%, respectively), sodium ethoxide (NaOEt) produced an 81% yield. acs.org The solvent also played a significant role, with toluene being superior to THF and 1,4-dioxane. nih.gov The reaction temperature was optimized at 150 °C, as lowering it to 125 °C decreased the yield. nih.gov
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Mn-PNP (2) | KH (3) | Toluene | 150 | 24 | 95 |
| 2 | Mn-PNNH (2) | KH (3) | Toluene | 150 | 24 | 23 |
| 3 | Mn-PNHP (2) | KH (3) | Toluene | 150 | 24 | 64 |
| 4 | Mn-PNP (2) | tBuOK (3) | Toluene | 150 | 24 | 15 |
| 5 | Mn-PNP (2) | NaOEt (3) | Toluene | 150 | 24 | 81 |
| 6 | Mn-PNP (2) | KH (3) | THF | 150 | 24 | 70 |
| 7 | Mn-PNP (2) | KH (3) | 1,4-Dioxane | 150 | 24 | 65 |
| 8 | Mn-PNP (2) | KH (3) | Toluene | 125 | 24 | 50 |
Similarly, the synthesis of pyrazine derivatives using the TNP-Cu@rGO catalyst involved screening bases and solvents. sioc-journal.cn Cesium carbonate (Cs₂CO₃) was identified as the optimal base, leading to a 97% yield, significantly outperforming other bases like K₂CO₃ (24% yield) and K₃PO₄ (33% yield). sioc-journal.cn Xylene was determined to be the most effective solvent at a reaction temperature of 140 °C. sioc-journal.cn
Modular Synthetic Approaches to Polycyclic N-Fused Heteroaromatics Containing Pyrazine Rings
Modular synthesis provides a powerful strategy for constructing complex polycyclic N-fused heteroaromatics, where pyrazine rings are incorporated into larger, often fluorescent, scaffolds. These methods allow for the systematic variation of substituents and the fine-tuning of the resulting molecules' properties.
A facile, modular approach has been developed for creating benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. researchgate.netrsc.org This method involves the acid-catalyzed reaction of various 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. rsc.org The reaction proceeds through a double cyclodehydration and aromatization sequence, offering high atom efficiency under mild conditions. rsc.org This modularity allows for the synthesis of a wide range of derivatives, and the optical properties, such as fluorescence intensity, are significantly affected by the substituents on the final scaffold. rsc.org
Another significant strategy is the annulative π-extension (APEX), which is a step- and atom-economical approach to a variety of fused π-conjugated systems. mdpi.com This concept has been applied to the synthesis of N-doped polycyclic aromatic hydrocarbons (PAHs) containing pyridine rings through a formal [4+2] cycloaddition. mdpi.com The condensation of ortho-diamines with 1,2-diones is a particularly useful method for creating pyrazine (quinoxaline) connections within larger heterocyclic nanographenes. acs.org This bottom-up synthetic approach allows for atomic precision in building large, complex structures. mdpi.com
Coordination Chemistry of 2 Pyridin 4 Yl Pyrazine and Its Analogues
Ligand Design and Coordination Modes of Pyridine-Pyrazine Frameworks
The design of ligands based on pyridine (B92270) and pyrazine (B50134) frameworks allows for a high degree of control over the resulting metal complexes. The arrangement of the nitrogen atoms in these heterocyclic rings dictates the coordination behavior, leading to a variety of structural possibilities.
Pyridine-pyrazine based ligands can act as versatile building blocks in supramolecular assembly. nih.gov Their coordination behavior can be categorized as follows:
Monodentate: In some instances, only one of the nitrogen atoms from either the pyridine or the pyrazine ring coordinates to a metal center. For example, in a silver(I) complex with 2-[(pyridin-4-yl-κN)sulfanyl]pyrazine, the ligand binds to the silver ion exclusively through the pyridine nitrogen atom. nih.goviucr.org Pyrazine itself is often considered a monodentate ligand that can bridge between metal centers but does not typically chelate. reddit.com
Bidentate: A common coordination mode involves the nitrogen atoms from both the pyridine and pyrazine rings binding to the same metal ion, forming a chelate ring. rsc.org This bidentate chelation is a key feature in the formation of many stable metal complexes. rsc.orgmdpi.com Ligands like dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate demonstrate this bidentate coordination via their pyridine and pyrazine nitrogen atoms. rsc.org
Multidentate: More complex ligands can be designed to be multidentate, offering multiple binding sites. This can involve additional donor atoms or multiple pyridine/pyrazine units. For instance, a ligand like N2,N3-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide possesses potentially two bidentate (N,N) and two monodentate (Npyridine) coordination sites, making it a candidate for forming complex, three-dimensional structures. iucr.org
The flexibility in ligand design, from simple monodentate linkers to complex multidentate chelators, allows for the targeted synthesis of coordination compounds with specific geometries and properties. academicjournals.org
The pyridine-pyrazine framework offers both chelation and bridging functionalities, which are fundamental to the construction of diverse metal-organic architectures.
Chelation: The ability of a pyridine-pyrazine ligand to bind to a single metal ion through two or more donor atoms is known as chelation. This typically involves the nitrogen atoms of both the pyridine and pyrazine rings, forming a stable five-membered ring with the metal center. rsc.orgmdpi.comresearchgate.net This mode of coordination is prevalent in many mononuclear and polynuclear complexes. For example, in complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, the ligand acts as a bidentate chelator, coordinating to the metal ion through both its pyridine and pyrazine nitrogen atoms. rsc.org
Bridging: Pyridine-pyrazine ligands can also act as bridges, connecting two or more metal centers. This is a crucial feature in the formation of coordination polymers. The pyrazine ring, with its two nitrogen atoms on opposite sides, is particularly well-suited for bridging. mdpi.combendola.com In some silver(I) and copper(II) coordination polymers, the pyrazine moiety of the ligand links adjacent metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgmdpi.com For example, in a polynuclear silver(I) complex, the pyrazine ring of one dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate ligand bridges two silver ions. rsc.org
The interplay between chelation and bridging allows for the construction of a wide variety of supramolecular structures, from discrete molecules to extended coordination polymers. mdpi.com
Formation and Characterization of Metal Complexes
The versatile coordination behavior of pyridine-pyrazine ligands facilitates the formation of complexes with a wide range of metal ions. These complexes are typically synthesized through self-assembly processes under various conditions and are characterized by a suite of analytical techniques to determine their structure and properties.
Pyridine-pyrazine ligands readily form stable complexes with first-row transition metals. The coordination environment around the metal center is influenced by the specific ligand, the metal ion, and the presence of counter-anions or solvent molecules.
Iron(II): Ligands based on pyridine-pyrazine frameworks can be used to construct expanded ligands. For instance, an iron(II) complex with a pytpy (2-(pyridin-4-yl)terpyridine) ligand, [Fe(pytpy)2]2+, can be considered an expanded pyrazine or 4,4'-bipyridine, with available nitrogen donors for further coordination. mdpi.com
Copper(II): A variety of copper(II) complexes with pyridine-pyrazine ligands have been synthesized and characterized. rsc.orgmdpi.combendola.comavinuty.ac.in For example, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate forms both a dimeric complex, [CuCl2(py-2pz)]2, and a mononuclear complex, [Cu(CF3SO3)(H2O)(py-2pz)2]CF3SO3·2H2O. rsc.org The coordination geometry around the Cu(II) ion in these types of complexes is often a distorted square planar or square pyramidal. avinuty.ac.inscirp.org
Cobalt(II), Nickel(II), and Zinc(II): These metal ions also form complexes with pyridine-pyrazine based ligands. avinuty.ac.inajgreenchem.comacs.orgsciencepublishinggroup.com For instance, cobalt(II) can form a three-dimensional coordination polymer with 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine, where two distinct coordination environments for the Co(II) ions are observed. rsc.org Zinc(II) has been shown to form three-dimensional coordination polymers with 1,4-bis(2-(pyridin-4-yl)vinyl)naphthalene and a tricarboxylic acid co-ligand. acs.org
Ruthenium(II): Ruthenium(II) complexes with bidentate polypyridyl bridging ligands containing a thieno[3,4-b]pyrazine (B1257052) core have been reported. rsc.org These complexes exhibit metal-to-ligand charge transfer (MLCT) bands, and in bimetallic systems, the bridging ligand facilitates communication between the metal centers. rsc.org
The characterization of these complexes typically involves single-crystal X-ray diffraction to determine the solid-state structure, alongside spectroscopic techniques like IR and UV-Vis, and electrochemical methods such as cyclic voltammetry. rsc.orgavinuty.ac.inrsc.org
Table 1: Examples of Transition Metal Complexes with Pyridine-Pyrazine Type Ligands
| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Iron(II) | 2-(pyridin-4-yl)terpyridine (pytpy) | [Fe(pytpy)2]2+ | Octahedral | mdpi.com |
| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) | [CuCl2(py-2pz)]2 | Distorted Square Pyramidal | rsc.org |
| Cobalt(II) | 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine (dpztz) | [(CoCl2)3(dpztz)2]∞ | Octahedral | rsc.org |
| Ruthenium(II) | Bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP) | [Ru(bpy)2(dpTP)]2+ | Octahedral | rsc.org |
Beyond transition metals, pyridine-pyrazine and related ligands have been explored for their coordination with actinides, such as Thorium(IV). The larger ionic radius and higher coordination numbers typical for actinides lead to different structural motifs compared to transition metal complexes.
Hydrothermal synthesis has been employed to create thorium(IV) coordination polymers using pyridinedicarboxylic and pyrazinedicarboxylic acids as organic linkers. acs.org A common structural feature in these compounds is the bidentate coordination of the thorium(IV) cation to the ligand through a carboxylate group and a nitrogen atom from the pyridine or pyrazine ring, forming a five-membered chelate ring. acs.org For instance, with 2,5-pyrazinedicarboxylic acid, this bidentate coordination is the sole mode of metal-to-ligand interaction. acs.org
In other cases, thorium(IV) complexes with ligands like 2,6-dipicolinoylbis(N,N-diethylthiourea) show coordination exclusively through the central O,N,O donor atoms of the deprotonated ligand, with the thorium ion achieving a nine-coordinate geometry. mdpi.com The study of these complexes provides insight into the role of f-orbitals in bonding and the unique coordination chemistry of actinide elements. nsf.gov
Supramolecular Assemblies and Coordination Polymers
The ability of pyridine-pyrazine ligands to act as both chelating and bridging units makes them excellent candidates for the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the self-assembly of metal ions and organic linkers, often driven by coordination bonds and supplemented by weaker interactions like hydrogen bonding and π–π stacking. nih.goviucr.orgresearchgate.net
Coordination polymers based on these ligands can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgmdpi.comscite.ainih.gov For example, a silver(I) complex with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate and nitrate (B79036) as a counter-ion forms a 1D coordination polymer. rsc.org In contrast, a cadmium(II) complex with 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate forms a 2D coordination polymer where the metal atom is seven-coordinate. nih.gov
The final topology of the coordination polymer is influenced by several factors, including the geometry of the ligand, the coordination preference of the metal ion, the nature of the counter-anion, and the reaction conditions. rsc.orgacs.org For instance, solvothermal reactions of a zinc(II) salt with 1,4-bis(2-(pyridin-4-yl)vinyl)naphthalene and a tricarboxylic acid at different temperatures and solvent systems yielded two distinct 3D coordination polymers. acs.org These materials are of interest for their potential applications in areas such as gas storage, catalysis, and sensing. mdpi.com
Electrochemical Behavior of 2 Pyridin 4 Yl Pyrazine Systems
Cyclic Voltammetry and Other Electrochemical Techniques
Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical characteristics of 2-(pyridin-4-yl)pyrazine-based complexes. This technique provides insights into the redox potentials and the reversibility of electron transfer processes. The electrochemical behavior is significantly influenced by the molecular structure, including the metal centers and coordinated ligands.
For instance, in bimetallic ruthenium complexes with a 2,3,5,6-tetra(pyridine-2-yl)pyrazine (tppz) bridging ligand, which is structurally related to this compound, CV reveals successive one-electron oxidation and reduction waves. researchgate.net These processes are associated with the metal centers and the tppz ligand, respectively. researchgate.net The solvent and supporting electrolyte, such as acetonitrile (B52724) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu4PF6), are standard conditions for these measurements. worktribe.com
Determination of Redox Potentials and Electron Transfer Reversibility
The redox potentials of this compound systems are key parameters that determine their electron-donating or -accepting capabilities. In ruthenium complexes featuring the tppz bridging ligand, distinct redox events are observed. For example, a bimetallic complex shows two one-electron oxidation waves corresponding to the (RuII-RuII)/(RuII-RuIII) and (RuII-RuIII)/(RuIII-RuIII) processes. researchgate.net Additionally, reduction waves are attributed to the tppz/tppz⁻ and tppz⁻/tppz²⁻ processes. researchgate.net
The reversibility of these electron transfer steps can be assessed from the peak-to-peak separation (ΔEp) in the cyclic voltammograms. acs.org For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. In practice, values close to this, such as 60-95 mV, are often considered indicative of reversible or quasi-reversible behavior. acs.orgresearchgate.net Irreversible processes are characterized by the absence of a corresponding reverse peak. acs.org For example, in some rhenium(I) complexes with pyrazine-containing ligands, the ligand-based reduction is irreversible. mdpi.com
The stability of the reduced or oxidized species is also a critical factor. Studies on pyrazine (B50134) derivatives have shown that the stability of the reduced state can be a barrier to their use in applications like flow batteries. dtu.dk The reversibility of the redox couple can be diminished by the presence of multiple substituents on the pyrazine ring. dtu.dk
| Complex | Oxidation Potentials (V vs Fc+/Fc) | Reduction Potentials (V vs Fc+/Fc) | Peak-to-Peak Separation (ΔEp, mV) |
|---|---|---|---|
| [{(tpy)Ru}(μ-tppz){Ru(tpy)}]4+ | 1.03, 1.35 | -0.76, -1.25, -1.83 | 75, 85, 60, 60, 115 |
| [{(L1)Ru}(μ-tppz){Ru(L1)}]4+ | 1.06, 1.39 | -0.74, -1.23, -1.75 | Not specified |
| [{(L2)Ru}(μ-tppz){Ru(L2)}]4+ | 1.03, 1.35 | -0.76, -1.25, -1.75 | Not specified |
Data sourced from Inorganic Chemistry. acs.org
Impact of Coordinated Ligands and Metal Centers on Redox Pathways
The nature of the coordinated ligands and the identity of the metal center have a profound effect on the redox pathways of this compound systems. Ancillary ligands can modulate the electron density at the metal center, thereby shifting the redox potentials. rsc.org For instance, in diruthenium complexes bridged by tppz, varying the ancillary ligands allows for the tuning of the intramolecular electron transfer process in the mixed-valence state. rsc.org
Replacing pyridine (B92270) rings with pyrazine rings in a ligand framework has been shown to significantly stabilize lower oxidation states, shifting redox potentials to higher values. researchgate.net This is attributed to the π-acceptor nature of the pyrazine ring. researchgate.net Similarly, the introduction of electron-withdrawing or electron-donating groups on the ligand can systematically alter the redox properties. Electron-withdrawing groups tend to shift redox potentials to more positive values, while electron-donating groups have the opposite effect. dtu.dk
The choice of the metal also plays a crucial role. For example, cobalt(II) and iron(II) complexes with the same pyrazine-containing ligand exhibit different redox potentials and reversibility for the M(II)/M(III) couple. researchgate.net In some cases, the redox processes can be ligand-based rather than metal-centered, particularly for reductions in complexes with multiple bidentate or tridentate ligands. acs.org
Energy Level Alignment in Molecular Systems
Understanding the energy level alignment, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is essential for designing molecular electronic devices. These energy levels govern the efficiency of charge injection and transport in a molecular junction.
Experimental Determination of Highest Occupied Molecular Orbital (HOMO) Energy Levels
The HOMO energy levels of this compound-based molecular systems can be experimentally estimated from the onset potentials of the first oxidation wave in their cyclic voltammograms. acs.org By referencing these potentials to a standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple (which has a known HOMO energy of approximately -4.8 eV), the HOMO energy of the molecule can be calculated. worktribe.comacs.org
For a series of bimetallic ruthenium complexes with a tppz bridge, the HOMO energies were determined to be in the range of -5.55 to -5.85 eV. acs.org This range is relatively close to the work function of gold (5.1–5.3 eV), which is a common electrode material in molecular electronics. acs.org This proximity suggests that HOMO-mediated (hole) transport may be a favorable conduction mechanism for these molecules when placed in a gold-molecule-gold junction. worktribe.comacs.org
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| [Ru(L1)2][PF6]2 | -5.67 | -3.28 |
| [Ru(L2)2][PF6]2 | -5.85 | -3.46 |
| [{(L1)Ru}(μ-tppz){Ru(L1)}][PF6]4 | -5.55 | -3.96 |
| [{(L2)Ru}(μ-tppz){Ru(L2)}][PF6]4 | -5.68 | -4.06 |
Data calculated from the onset potentials of the first oxidation and reduction. acs.org
Single-Molecule Conductance Investigations
Single-molecule conductance measurements provide direct insight into the charge transport properties of individual molecules. These studies are crucial for assessing the potential of this compound-based systems as molecular wires or switches.
The scanning tunneling microscope break-junction (STM-BJ) technique is a common method for measuring single-molecule conductance. nih.gov In this method, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecule of interest. As the junction is broken, a molecule can bridge the gap between the tip and the substrate, leading to a characteristic plateau in the measured current. worktribe.com
For bimetallic ruthenium complexes bridged by tppz, single-molecule conductance measurements have shown an exponential decay of conductance with increasing molecular length. acs.org This behavior is consistent with a tunneling mechanism for charge transport. researchgate.netacs.org The decay constant (β) for this series of molecules was found to be 1.5 nm⁻¹, a value that falls between those observed for oligoynes and oligophenylenes, suggesting a moderate degree of electronic coupling along the molecular backbone. researchgate.netacs.org The choice of anchoring groups, such as pyridine, is known to influence the distribution of conductance values obtained in break-junction experiments. researchgate.net
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For heterocyclic systems like 2-(Pyridin-4-yl)pyrazine, DFT calculations are instrumental in understanding their structure, reactivity, and photophysical characteristics.
Elucidation of Electronic Structure (e.g., HOMO, LUMO, Charge-Transfer States)
The electronic landscape of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and stability.
In derivatives of pyrazine (B50134), the HOMO and LUMO are key to understanding their electronic behavior. For instance, in push-pull pyrazine derivatives, as the electron-donating or -withdrawing strength of substituents changes, the frontier molecular orbital energy gap decreases, which can lead to a redshift in the electronic absorption bands. This suggests that the electronic properties of this compound can be tuned by chemical modification.
While specific DFT calculations for this compound are not widely available in the literature, studies on related pyrazine-based photosensitizers show that the HOMO is often localized on the electron-donating triphenylamine (B166846) moiety, while the LUMO is centered on the pyrazine and acceptor groups. This spatial separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) upon photoexcitation. In many pyrazine derivatives, the HOMO and LUMO orbitals exhibit significant π character, distributed across the aromatic rings. The energy of these orbitals can be experimentally estimated from electrochemical data, with the HOMO energy correlating to the oxidation potential and the LUMO energy to the reduction potential.
Time-dependent DFT (TD-DFT) calculations are employed to predict the energies of electronic excited states, including metal-to-ligand charge-transfer (MLCT) states in metal complexes. For organic molecules, these calculations can predict the energies of n→π* and π→π* transitions, which are responsible for the molecule's UV-Vis absorption spectrum.
Table 1: Representative Frontier Molecular Orbital Energies of Related Pyrazine Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| 2-methylpyrazine | -6.91 | -1.11 | 5.80 | B3LYP/6-311++G(d,p) |
| 2-aminopyrazine (B29847) | -6.31 | -0.91 | 5.40 | B3LYP/6-311++G(d,p) |
| 2-amino-5-bromopyrazine (B17997) | -6.49 | -1.61 | 4.88 | B3LYP/6-311++G(d,p) |
| [Ru(bpy)₂(2,5-dpp)]²⁺ | -5.55 to -5.85 | -3.28 to -4.06 | ~2.27-2.57 | Electrochemical Estimate |
Note: Data for 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine are from theoretical calculations on corrosion inhibitors. Data for the ruthenium complex is estimated from electrochemical measurements of a related compound. These values serve as illustrative examples for pyrazine-containing systems.
Geometry Optimization, Conformational Analysis, and Aromaticity Assessment
DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For this compound, a key conformational parameter is the dihedral angle between the pyridine (B92270) and pyrazine rings. Due to some degree of steric hindrance, a completely planar conformation may not be the most stable. Conformational analysis of related bipyridyl and pyrazine-containing ligands shows that the planarity of the molecule can be influenced by intermolecular interactions in the solid state or by the solvent environment.
Aromaticity is a fundamental concept in chemistry, and computational methods provide quantitative measures to assess it. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. A negative NICS value at the center of a ring is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests antiaromaticity. For pyrazine and pyridine rings, which are π-electron deficient, NICS calculations can confirm their aromatic nature. It's important to note that the specific NICS value can be influenced by the computational method and the presence of substituents.
Another method to assess aromaticity is the Anisotropy of the Induced Current Density (ACID) plot, which provides a visual representation of the electron delocalization pathways in a molecule. Diatropic currents, characteristic of aromatic systems, are visualized as clockwise or counter-clockwise vectors, depending on the direction of the external magnetic field.
Table 2: Calculated Conformational and Aromaticity Data for Representative Heterocyclic Systems
| Parameter | Value | Compound | Method |
| Dihedral Angle (Pyrazine-Dioxaborolane) | 15-35° | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | DFT |
| NICS(0) (Benzene Ring) | -22.0 ppm | Rhodium Complex | DFT |
| NICS(1)zz (5-membered ring) | Negative values | Indazole | M06-2X/6-31+G(d) |
Note: This table presents data for related molecules to illustrate the types of parameters obtained from these calculations due to the lack of specific data for this compound. The dihedral angle is for a pyrazine-boronate ester. NICS values are for a rhodium complex and indazole, respectively, demonstrating the application of this method.
Population Analysis and Charge Distribution Studies
Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom in a molecule. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. In pyrazine derivatives, the nitrogen atoms are expected to carry a negative partial charge due to their higher electronegativity, making them potential sites for electrophilic attack or coordination to metal ions.
NBO analysis also provides insights into charge delocalization and hyperconjugative interactions within the molecule. The analysis of donor-acceptor interactions in the NBO basis can quantify the stability gained from electron delocalization from occupied bonding orbitals to unoccupied antibonding orbitals. For this compound, such analysis would reveal the extent of electronic communication between the pyridine and pyrazine rings.
Table 3: Calculated Atomic Charges for a Related Pyrazine Complex
| Atom | Natural Charge (e) | Compound | Method |
| Cu | +1.021 | [CuCl(pyz)₄]⁺ | M06-2X/6-31+G(d) |
| N (coordinated) | -0.519 | [CuCl(pyz)₄]⁺ | M06-2X/6-31+G(d) |
| N (uncoordinated) | -0.372 | [CuCl(pyz)₄]⁺ | M06-2X/6-31+G(d) |
Note: The data presented is for a copper-pyrazine complex and illustrates the charge distribution in a coordinated pyrazine system. The charge on the nitrogen atoms becomes more negative upon coordination.
Molecular Dynamics Simulations for System Stability and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a molecule like this compound, MD simulations could be used to study its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties.
In the context of materials science, MD simulations have been employed to study the interactions of pyrazine derivatives with metal surfaces, which is relevant for applications in corrosion inhibition. These simulations can reveal the preferred orientation of the molecule on the surface and calculate the binding energy, providing a molecular-level understanding of the inhibition mechanism. Furthermore, MD simulations are crucial in studying the stability of ligand-protein complexes in drug discovery research.
Prediction and Rationalization of Spectroscopic and Electrochemical Properties
Computational methods are powerful tools for predicting and interpreting spectroscopic and electrochemical data. TD-DFT calculations can predict the UV-Vis absorption spectra of molecules by calculating the energies and oscillator strengths of electronic transitions. For this compound, TD-DFT could be used to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic rings.
Similarly, DFT calculations can be used to predict electrochemical properties. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which in turn correlate with the oxidation and reduction potentials of the molecule. This allows for a theoretical estimation of the electrochemical behavior of this compound.
Furthermore, computational methods can be used to calculate other spectroscopic properties, such as NMR chemical shifts. The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule and to understand the influence of the electronic environment on the different nuclei.
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The inherent photophysical properties of pyridyl-pyrazine derivatives make them suitable candidates for use in organic electronic and optoelectronic devices. The ability to function as electron-accepting units and to participate in intramolecular charge transfer (ICT) processes is central to their utility in these technologies. researchgate.netrsc.org
Pyrazine (B50134) derivatives are recognized for their potential in organic light-emitting diodes (OLEDs). researchgate.net The electron-accepting nature of the pyrazine core is a key feature in designing emissive materials, including those that exhibit thermally activated delayed fluorescence (TADF). researchgate.net In one study, blue TADF emitters were developed using a pyrazine acceptor linked to di-tert-butyl carbazole (B46965) donor groups. researchgate.net The resulting device, DTCz-Pz, exhibited deep blue emission with a maximum external quantum efficiency (EQE) of 11.6%. researchgate.net
The strategic design of molecules incorporating the pyridyl-pyrazine structure allows for the creation of emitters with high color purity. For instance, a non-doped OLED using a tripyrenylpyridine derivative as the emissive layer produced sky-blue electroluminescence with Commission Internationale de L'Eclairage (CIE) coordinates of (0.18, 0.34) and a maximum EQE of 6.0%. acs.org Furthermore, by linking the position of the pyridine (B92270) ring in donor-acceptor type molecules, the performance of non-doped OLEDs can be systematically tuned. mdpi.com
| Emitter Compound | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| DTCz-Pz | Deep Blue | 11.6 | (0.15, 0.16) | researchgate.net |
| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Sky-Blue | 6.0 | (0.18, 0.34) | acs.org |
| DTCz-DPz | Sky-Blue | 7.2 | (0.15, 0.30) | researchgate.net |
Derivatives of 2-(pyridin-4-yl)pyrazine are integral to the design of photonic materials with emissions that can be precisely controlled. By creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, where pyrazine acts as the acceptor, it is possible to induce intramolecular charge transfer (ICT), which is key to tuning the material's photophysical properties. rsc.orgresearchgate.net The emission color of these materials can be modulated by altering the strength of the donor groups or the nature of the π-conjugated system connecting the donor and acceptor. researchgate.net
These materials often exhibit solvatochromism, where the emission wavelength shifts in response to the polarity of the solvent. rsc.orgresearchgate.net For example, certain pyridopyrazine derivatives show a color shift from blue in less polar solvents like chloroform (B151607) to yellow in the solid state, demonstrating significant environmental sensitivity. rsc.org Another important phenomenon is aggregation-induced emission (AIE), where molecules that are weakly emissive in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgmdpi.com This property is attributed to the restriction of intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways. rsc.org
| Compound | State | Emission Max (λem, nm) | Quantum Yield (Φ) | Observed Color | Reference |
|---|---|---|---|---|---|
| PP1 | Solid | 480 | 0.87 | Blue | rsc.org |
| PP2 | Solid | 481 | 0.74 | Blue | rsc.org |
| PP3 | Solid | 525 | 0.69 | Yellow | rsc.org |
| PP4 | Solid | 530 | 0.43 | Yellow | rsc.org |
| PP5 | Solid | 520 | 0.62 | Yellow | rsc.org |
Chemical Sensing and Probe Development
The nitrogen atoms within the this compound structure provide effective coordination sites for metal ions, making its derivatives excellent candidates for chemical sensors. rsc.org The binding event can trigger a distinct change in the molecule's photophysical properties, enabling visual or spectroscopic detection.
Derivatives containing the pyridyl-pyrazine motif have been successfully developed for the selective detection of heavy metal ions, particularly mercury(II) (Hg²⁺). rsc.org These compounds can act as chemosensors where the coordination of Hg²⁺ ions to the nitrogen atoms of the pyridopyrazine core induces a "turn-on" or "turn-off" fluorescent response. rsc.org For instance, a series of tripodal pyridopyrazine derivatives demonstrated selective sensing of Hg²⁺, with detection limits in the parts-per-million (ppm) range. rsc.org The binding of the metal ion enhances the intramolecular charge transfer from the donor groups to the now-bound acceptor, resulting in red-shifted absorption and emission spectra. rsc.org This shift is often accompanied by a visible color change under UV light, such as from blue to yellow or yellow to orange. rsc.org A pyridine-based acrylonitrile (B1666552) derivative was also shown to be a highly sensitive and selective colorimetric sensor for Hg²⁺, with a very low detection limit of 1.74 x 10⁻¹⁰ M. chemicalpapers.com
| Probe | Response Type | Detection Limit | Observed Change | Reference |
|---|---|---|---|---|
| PP1 | Turn-on Fluorescence | 2.45 ppm | Blue to Yellow Emission | rsc.org |
| PP2 | Turn-on Fluorescence | 2.70 ppm | Blue to Yellow Emission | rsc.org |
| PP3 | Turn-on Fluorescence | 1.20 ppm | Yellow to Orange Emission | rsc.org |
| PP4 | Turn-off Fluorescence | 1.50 ppm | Blue to Yellow Emission | rsc.org |
| (Z)-2-(4-amino-phenyl)-3-(pyridin-4-yl)acrylonitrile | Colorimetric | 0.174 nM | Light Yellow to Orange Solution | chemicalpapers.com |
Smart organic materials based on the this compound framework can be designed to respond to multiple external stimuli, such as acid, mechanical force (piezochromism), and temperature. researchgate.netrsc.org These responses are typically driven by alterations to the molecule's ICT profile. researchgate.net For example, certain pyrazine-based luminophores exhibit acid-responsive photoluminescence spectra, where the protonation of nitrogen atoms generates a pyrazinium ion, triggering a change in the ICT character and thus the emission color. researchgate.net This process is often reversible upon the addition of a base. researchgate.net
Some pyridopyrazine derivatives also display piezofluorochromism, where their emission color changes upon mechanical grinding and can be recovered by fuming with a solvent or by thermal annealing. researchgate.net These materials can also be sensitive to temperature and solvent composition, as seen in systems that exhibit aggregation-induced emission enhancement (AIEE), where fluorescence is turned on in specific solvent mixtures. rsc.orgresearchgate.net This multi-responsive behavior makes these compounds promising for applications in sensors, data encryption, and molecular switches. rsc.orgnih.gov
Supramolecular Chemistry and Self-Assembly
The this compound unit is an effective tecton, or building block, for constructing complex supramolecular architectures through self-assembly processes. researchgate.net The directional nature of the nitrogen lone pairs on both the pyridine and pyrazine rings allows for the formation of predictable non-covalent interactions, such as hydrogen bonds and coordination bonds with metal centers. researchgate.netrsc.org
At the solution-solid interface, derivatives like 2,5-bis-pyridin-4-ylethynyl-pyrazine can form highly ordered, polymorphic self-assembled structures on surfaces like graphite. researchgate.net These assemblies are stabilized by a combination of van der Waals forces and in-plane intermolecular hydrogen bonding. researchgate.net In the solid state, X-ray diffraction studies have revealed that hydrogen bonding between the nitrogen atoms of one molecule and hydrogen atoms of neighboring molecules plays a crucial role in directing the crystal lattice. researchgate.net
Furthermore, the pyridyl-pyrazine ligand can be used to construct coordination polymers and discrete metallosupramolecular structures. rsc.orgnih.gov For example, 2-(pyridin-4-ylsulfanyl)pyrazine reacts with silver(I) ions to form a mononuclear complex where two ligands coordinate to the metal center through their pyridine nitrogen atoms. nih.goviucr.org These individual units then stack via π–π interactions to form infinite chains, which further interconnect into a three-dimensional supramolecular framework. iucr.org The ability of these molecules to self-assemble into well-defined, functional superstructures is fundamental to the bottom-up fabrication of novel materials. researchgate.net
Polymer and Resin Development with Enhanced Reactivity
The incorporation of heterocyclic compounds into polymer structures is a well-established strategy for developing materials with enhanced thermal, mechanical, and electronic properties. The this compound molecule, with its dual pyridine and pyrazine functionalities, offers multiple sites for reaction and coordination, making it a promising candidate for creating novel polymers and resins. Pyridine and pyrazine derivatives are known to be useful in the synthesis of materials such as coordination polymers and organocatalysts. acs.orgnih.gov
Research has shown that pyrazine units can be integrated into polymer backbones to create materials with significant electronic conductivity. For example, poly(p-phenylene-co-2,5-pyrazine) has been identified as an electrically conductive polymer. thieme-connect.de Furthermore, pyrazine moieties are employed as bridging ligands in metalla-macrocyclic coordination polymers, where they connect cofacial layers and facilitate electronic conductivity upon doping with iodine. thieme-connect.de This suggests that polymers incorporating this compound could exhibit interesting conductive properties.
The dual nitrogen centers of this compound allow it to act as a linker in coordination polymers. Solvothermal reactions of metal ions like Cd(II) or Zn(II) with ligands containing both pyridine and other nitrogen heterocycles (like benzimidazole) have yielded coordination polymers with diverse and complex geometries, including 1D chains, 2D corrugated layers, and 3D networks. researchgate.net A notable example is the formation of a three-dimensional coordination polymer from the reaction of silver(I) nitrate (B79036) with a ligand featuring both pyrazine and pyridine groups, specifically N2,N3-bis-(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide. nih.gov In this structure, the silver ions are coordinated by the pyridine nitrogen atoms and carboxamide oxygen atoms, demonstrating the successful integration of these heterocyclic units into a stable, extended framework. nih.gov These examples highlight the potential of this compound to form structurally diverse and potentially functional coordination polymers.
The reactivity of such polymers can be further exploited. For instance, the specific alignment of olefinic ligands containing pyridine moieties within coordination polymers has been shown to enable photochemical [2+2] cycloaddition reactions in the solid state, leading to new structural motifs and properties. researchgate.net The inclusion of this compound could offer similar opportunities for post-polymerization modification, enhancing the material's functionality.
| Polymer/Framework Type | Incorporated Ligand/Moiety | Key Finding/Property | Reference(s) |
| Conductive Polymer | 2,5-Pyrazine | Poly(p-phenylene-co-2,5-pyrazine) is electrically conductive. | thieme-connect.de |
| Coordination Polymer | Pyrazine moieties | Link cofacial layers in metalla-macrocycles, enhancing conductivity upon doping. | thieme-connect.de |
| 3D Coordination Polymer | N2,N3-bis-(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | Forms a 3D framework with Ag(I) ions, demonstrating the utility of pyridine/pyrazine ligands in building extended networks. | nih.gov |
| Photoreactive Coordination Polymer | 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole | Alignment of ligands in the crystal structure allows for solid-state [2+2] cycloaddition reactions. | researchgate.net |
Spin-Crossover (SCO) Compounds as Molecular Switches
Spin-crossover (SCO) compounds are a class of molecular materials that can be reversibly switched between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—by external stimuli such as temperature, pressure, or light irradiation. researchgate.netacademie-sciences.fr This switching behavior is accompanied by changes in magnetic moment, color, and molecular volume, making SCO complexes highly promising for applications in molecular electronics, data storage, and sensors. mdpi.comrsc.org The properties of an SCO complex are critically dependent on the ligand environment around the central metal ion, which is most commonly iron(II).
The ligand this compound is an excellent candidate for constructing SCO-active complexes. It belongs to a broader class of nitrogen-bearing ligands used in SCO research. researchgate.net Specifically, ligands that combine pyridine and pyrazine or pyrazole (B372694) units have been extensively studied. researchgate.netrsc.org In iron(II) complexes with a general formula of [Fe(L)₂]²⁺, where L is a tridentate N-donor ligand, the ligand field strength determines the stability of the LS and HS states and, consequently, the transition temperature (T₁/₂).
The replacement of a pyridine ring with a pyrazine ring in the ligand architecture is known to have a significant impact on SCO properties. For instance, in Hofmann-type frameworks, replacing a monodentate pyridine ligand with a bridging pyrazine ligand can connect 2D layers into a 3D network, which enhances the cooperativity of the spin transition and increases the transition temperature. academie-sciences.fr Studies directly comparing iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine (L¹) and 2,6-di(pyrazol-1-yl)pyrazine (L²) have provided clear insights. rsc.org Both [Fe(L¹)₂][BF₄]₂ and [Fe(L²)₂][BF₄]₂ exhibit complete thermal spin transitions. However, the pyrazine-containing complex generally displays a higher transition temperature, indicating that the pyrazine ring modifies the ligand field around the iron(II) center differently than pyridine. rsc.org This is attributed to the differing electronic properties of the two heterocycles.
The transition between the HS and LS states involves a change in the Fe-N bond lengths, which can be confirmed by X-ray crystallography. rsc.org The HS state has longer metal-ligand bonds due to electrons occupying antibonding e₉ orbitals, while the LS state has shorter bonds. rsc.org The transition can be gradual or abrupt, with abrupt transitions often exhibiting thermal hysteresis, a key feature for memory applications. The cooperativity of the transition, which leads to abruptness and hysteresis, can be influenced by intermolecular interactions, such as hydrogen bonding or π-π stacking, which are in turn dictated by the ligand structure. mdpi.com
Furthermore, many of these iron(II) complexes exhibit the Light-Induced Excited Spin State Trapping (LIESST) effect, where irradiation with light at low temperatures can switch the complex from the stable LS state to a metastable HS state. rsc.orgacs.org The temperature at which the metastable HS state relaxes back to the LS state is known as the T(LIESST) temperature. A linear relationship has been observed between T(LIESST) and T₁/₂ for families of related iron(II) complexes, including those with pyridine- and pyrazine-based ligands. rsc.org
| Complex | T₁/₂ (K) (Heating/Cooling) | Hysteresis (ΔT) (K) | Key Feature | Reference(s) |
| [Fe(L²)₂][BF₄]₂ (L² = 2,6-di{pyrazol-1-yl}pyrazine) | 273 / 273 | 0 | Complete thermal spin transition. | rsc.org |
| [Fe(L²)₂][ClO₄]₂ (L² = 2,6-di{pyrazol-1-yl}pyrazine) | 215 / 215 | 0 | Demonstrates LIESST effect. | rsc.org |
| [Fe(L⁵)₂][BF₄]₂ (L⁵ = benzyl (B1604629) 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate) | 273 / 264 | 9 | Abrupt spin-transition with thermal hysteresis. | mdpi.com |
| Fe(bppCOOH)₂₂ (bppCOOH = 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid) | 384 / 381 | 3 | Abrupt SCO due to strong hydrogen-bonded chains. | mdpi.com |
Molecular Interactions in Biological Systems Mechanistic Research Focus
Investigation of Ligand-Protein Binding and Selectivity
In the development of novel antimalarial agents, the strategic replacement of a pyridine (B92270) core with a pyrazine (B50134) core in a series of 3,5-diaryl-2-aminopyridines led to a new class of 3,5-diaryl-2-aminopyrazine analogues. researchgate.net This modification resulted in compounds with potent oral antimalarial activity. researchgate.net The pyrazine series demonstrated impressive in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC50 values in the nanomolar range (6–94 nM). researchgate.net These compounds also showed favorable metabolic stability in human liver microsomes, highlighting the positive impact of the pyrazine moiety on both potency and pharmacokinetic properties. researchgate.net
Molecular docking and in silico simulations are indispensable tools for predicting and analyzing the binding modes of ligands within protein active sites. These computational methods provide insights into the specific interactions that drive binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors.
For example, molecular docking studies on pyrazine-pyridone derivatives have been used to elucidate their binding mechanism to bacterial targets. One such study revealed that a pyrazine-pyridone derivative displayed a high binding affinity (S = -7.4519 kcal/mol) with its target protein (PDB: 4DUH). researchgate.netnih.gov The stability of this interaction was attributed to two key molecular bonds: one hydrogen-donor bond and one π-hydrogen bond. researchgate.netnih.gov
In another study focusing on PIM-1 kinase, a drug target for cancer, docking simulations of 3-(pyrazin-2-yl)-1H-indazole derivatives identified key amino acid residues crucial for ligand-receptor interactions. researchgate.net These interactions primarily involved the formation of hydrogen bonds with residues such as Glu171, Glu121, Lys67, Asp128, and Asp186 within the PIM-1 kinase active site. researchgate.net Such in silico findings are critical for understanding the structural basis of inhibition and for the virtual screening of large compound libraries to identify novel inhibitors. researchgate.net
Table 1: Examples of Molecular Docking Studies on Pyrazine/Pyridine Derivatives
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazine-pyridone derivative | Bacterial Target (4DUH) | -7.4519 | Not specified, via H-donor and π-H bonds researchgate.netnih.gov |
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Not specified | Glu171, Glu121, Lys67, Asp128, Asp186 researchgate.net |
| Pyrazolo[3,4-b]pyridine-pyrimidone derivatives | DprE1 (4NCR) | Not specified | Not specified researchgate.net |
The 2-(Pyridin-4-yl)pyrazine scaffold is present in various molecules designed to inhibit specific enzymes critical for the survival of pathogens or the progression of disease.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a vital enzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.gov Its essential role in Mycobacterium tuberculosis and absence in humans make it an attractive target for novel anti-tubercular drugs. nih.gov Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death. nih.gov
Several classes of DprE1 inhibitors have been developed, some of which feature pyridine or pyrazine-like structures. The benzothiazinones (BTZs), for instance, are nitroaromatic compounds that act as covalent inhibitors by forming a bond with a cysteine residue (Cys387) in the DprE1 active site. researchgate.net This covalent modification blocks the formation of decaprenylphosphoryl-β-D-arabinose, a crucial precursor for cell wall synthesis. researchgate.net More recent research has focused on non-covalent inhibitors. Molecular docking studies have been employed to design novel pyrazolo[3,4-b]pyridine-pyrimidone hybrids that demonstrate strong binding interactions with the DprE1 enzyme, suggesting their potential as effective inhibitors. researchgate.netnih.govnih.gov
GlcN-6-P Synthase (Glucosamine-6-phosphate synthase): GlcN-6-P synthase is another promising target for antimicrobial and antidiabetic agents. nih.govnih.gov This enzyme catalyzes a key step in the biosynthesis of amino sugar-containing macromolecules. Inhibitors of GlcN-6-P synthase fall into several categories, including substrate analogues and compounds that bind outside the active center. nih.gov While direct inhibition by this compound is not explicitly detailed, numerous heterocyclic compounds have been investigated as potential inhibitors of this enzyme based on molecular docking results. nih.gov This includes various pyridine and pyrimidine-based derivatives, underscoring the potential of such scaffolds to target this enzymatic pathway. nih.gov
Table 2: Selected Enzyme Targets for Pyrazine/Pyridine-Containing Compounds
| Enzyme Target | Biological Role | Inhibition Mechanism Example | Relevance |
|---|---|---|---|
| DprE1 | Mycobacterial cell wall biosynthesis nih.govd-nb.info | Covalent modification of Cys387 by BTZs; non-covalent binding of pyrazolopyridine hybrids nih.govresearchgate.net | Anti-tuberculosis nih.gov |
| GlcN-6-P Synthase | Amino sugar biosynthesis nih.govnih.gov | Substrate analogues, allosteric binding nih.gov | Antimicrobial, Antidiabetic nih.govnih.gov |
| PIM-1 Kinase | Modulates cellular functions researchgate.net | Hydrogen bonding with active site residues (e.g., Glu171, Lys67) researchgate.net | Anticancer researchgate.net |
| PfPI4K | Lipid signaling in P. falciparum | Binding of aminopyrazine analogues researchgate.net | Antimalarial researchgate.net |
Modulatory Effects on Biochemical Pathways and Cellular Processes (Conceptual Research)
Beyond direct enzyme inhibition, pyrazine-containing compounds can exert modulatory effects on complex biochemical pathways and cellular processes. For instance, derivatives of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine have been shown to possess significant antiproliferative activity against various cancer cell lines. nih.gov Mechanistic studies revealed that a lead compound from this series inhibited the growth of A549 lung cancer cells by inducing cell cycle arrest in the G0/G1 phase. nih.gov Furthermore, the compound was found to induce late-stage apoptosis and interfere with the intracellular c-Met signaling pathway, demonstrating a multi-faceted impact on cellular processes that govern cell growth and survival. nih.gov
The pyridine moiety, a core component of this compound, is a privileged scaffold in neuropharmacology, with many pyridine alkaloids showing activity in the central nervous system. nih.gov These compounds can interact with a wide array of targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs), NMDA receptors, and muscarinic acetylcholine receptors (mAChRs). nih.gov
Specifically, research into pyrazol-4-yl-pyridine derivatives has identified potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.govnih.gov The M4 receptor is implicated in conditions such as schizophrenia. nih.govnih.gov These pyrazol-4-yl-pyridine compounds were found to induce a significant leftward shift in the concentration-response curve of the endogenous neurotransmitter acetylcholine (ACh), consistent with a PAM effect. nih.gov Interestingly, these compounds also demonstrated the ability to directly activate the M4 receptor from the allosteric site, classifying them as "ago-PAMs". nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule affect its biological activity. For compounds containing the this compound scaffold, SAR studies have been instrumental in optimizing potency and selectivity.
A clear example comes from the development of antimalarial drugs, where replacing the central pyridine ring of 3,5-diaryl-2-aminopyridines with a pyrazine ring led to a significant enhancement in activity. researchgate.net Conversely, substitutions on the 2-amino group resulted in a loss of antimalarial potency, indicating that this position is critical for the desired biological effect. researchgate.net
In the context of PIM-1 kinase inhibitors, SAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives revealed that the presence of electron-withdrawing groups on a specific ring system led to increased inhibitory activity. researchgate.net For pyrazol-4-yl-pyridine derivatives acting as M4 receptor PAMs, a focused library of molecules was synthesized to explore how different substituents affect allosteric modulation. nih.govnih.gov This systematic modification allowed for the identification of a subtype-selective modulator with promising characteristics for further development. nih.govnih.gov
Table 3: Summary of Structure-Activity Relationship (SAR) Findings
| Compound Series | Target | Key Structural Modification | Impact on Biological Activity |
|---|---|---|---|
| 3,5-Diaryl-aminopyridines | P. falciparum (Antimalarial) | Replacement of pyridine core with pyrazine researchgate.net | Potent activity identified in the new pyrazine series researchgate.net |
| 3,5-Diaryl-2-aminopyrazines | P. falciparum (Antimalarial) | Replacement or substitution of the 2-amino group researchgate.net | Loss of antimalarial activity researchgate.net |
| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Addition of electron-withdrawing groups at ring R17 researchgate.net | Increased PIM-1K inhibition researchgate.net |
| Pyrazol-4-yl-pyridines | M4 Muscarinic Receptor | Systematic modification of pyridine and pyrazole (B372694) substituents nih.govnih.gov | Identification of a subtype-selective positive allosteric modulator nih.govnih.gov |
Development of Chemical Probes for Elucidating Biological Mechanisms of Action
Chemical probes are powerful tools designed to interrogate biological systems, enabling the study of specific proteins or pathways. The pyrazine and pyridine scaffolds have been incorporated into various types of chemical probes.
A novel donor-acceptor-donor (D-A-D) type fluorescent probe was designed with pyrazine as the central acceptor moiety. nih.gov This probe was shown to be membrane-permeable, allowing for long-term live-cell imaging of the cytoplasm. nih.gov Its mechanism involves binding to and moving through integral membrane transport proteins, demonstrating its utility for studying cellular uptake and localization. nih.gov
In the field of neuroscience, SAR studies of pyrazol-4-yl-pyridine M4 modulators led directly to the development of a chemical probe for in vivo imaging. nih.govnih.gov A lead compound was radiofluorinated to create a positron emission tomography (PET) radioligand. nih.govnih.gov This probe allows for the non-invasive visualization of M4 receptors in the brain, providing an invaluable tool for drug development and diagnostics. nih.govnih.gov
Furthermore, pyrazine derivatives have been developed as chemical tools for laboratory use. 2,3-bis(mercaptomethyl)pyrazine (BMMP) is a pyrazine-derived agent designed for the reduction of disulfide bonds in proteins and other biomolecules, offering superior reactivity under biological conditions compared to standard reagents. rsc.org
Analytical Methodologies for Characterization of 2 Pyridin 4 Yl Pyrazine and Its Derivatives
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a 2-(pyridin-4-yl)pyrazine derivative, distinct signals are expected for the protons on both the pyrazine (B50134) and pyridine (B92270) rings. The chemical shifts (δ) of these protons are influenced by their electronic environment. Protons on the pyrazine ring typically appear as singlets or doublets in the downfield region (δ > 8.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. For instance, in 2,5-disubstituted pyrazines, the pyrazine protons often present as a singlet. rsc.org Protons on the pyridine ring will also exhibit characteristic splitting patterns, typically as doublets or multiplets, with their chemical shifts dependent on the substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms in the heterocyclic rings of this compound and its derivatives will show distinct resonances in the aromatic region of the spectrum (typically δ > 120 ppm). The chemical shifts of these carbons are sensitive to the presence of nitrogen atoms and substituents, allowing for the unambiguous assignment of each carbon atom in the structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrazine and Pyridine Derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-diphenylpyrazine (B189496) | CDCl₃ | 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.46-7.53 (m, 6H) | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 |
| 2,4'-Bipyridine | CDCl₃ | 8.79 – 8.67 (m, 3H), 7.90 (dd, J = 4.8, 1.6 Hz, 2H), 7.85 – 7.74 (m, 2H), 7.38 – 7.31 (m, 1H) | 154.4, 150.3, 150.0, 146.3, 137.0, 123.7, 121.0, 120.8 |
| 2,5-bis(4-chlorophenyl)pyrazine | CDCl₃ | 8.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H) | 150.5, 139.7, 136.3, 134.6, 129.3, 128.2 |
Mass Spectrometry Techniques (e.g., LC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization-Mass Spectrometry (ESI-MS) are routinely used for the characterization of this compound and its derivatives.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In a typical ESI-MS experiment, the protonated molecule ([M+H]⁺) is observed, confirming the molecular weight of the compound. For example, a derivative like 3-amino-N-methylpyrazine-2-carboxamide would show a peak at m/z 153.0772, corresponding to its protonated form. imist.ma
HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of synthesized compounds.
Table 2: Representative Mass Spectrometry Data for Pyrazine and Pyridine Derivatives.
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 3-amino-N-phenylpyrazine-2-carboxamide | ESI | 215.0933 | 215.0922 |
| 2-(4-Iodophenyl)quinoline | ESI | 331.9936 | 331.9925 |
| 3-amino-N-methylpyrazine-2-carboxamide | ESI | 153.0776 | 153.0772 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of the C=N, C=C, and C-H bonds within the pyrazine and pyridine rings.
The stretching vibrations of the C=N and C=C bonds in the aromatic rings typically appear in the region of 1625–1426 cm⁻¹. semanticscholar.org The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The presence of substituents on the rings will introduce additional characteristic bands. For example, if the molecule contains an amino group, N-H stretching vibrations will be observed in the range of 3300-3500 cm⁻¹. semanticscholar.org Shifts in the positions of these bands upon the formation of metal complexes can confirm the coordination of the nitrogen atoms to the metal center. semanticscholar.org
Table 3: Characteristic FT-IR Absorption Bands for Pyrazine and Pyridine Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (in-ring) | Stretching | 1625 - 1670 |
| C=C (in-ring) | Stretching | 1426 - 1600 |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-N (alkylamine) | Stretching | 1020 - 1220 |
Data compiled from various sources. semanticscholar.orgresearchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula of the synthesized compound and is a crucial measure of its purity.
Table 4: Representative Elemental Analysis Data for Substituted Pyrazine Derivatives.
| Compound | Molecular Formula | %C | %H | %N | |
| 2,5-diphenylpyrazine | C₁₆H₁₂N₂ | Calculated | 82.73 | 5.21 | 12.06 |
| Found | 82.47 | 5.29 | 12.01 | ||
| 2,5-bis(4-chlorophenyl)pyrazine | C₁₆H₁₀Cl₂N₂ | Calculated | 63.81 | 3.35 | 9.30 |
| Found | 63.45 | 3.47 | 9.25 | ||
| 2,5-bis(4-bromophenyl)pyrazine | C₁₆H₁₀Br₂N₂ | Calculated | 49.27 | 2.58 | 7.18 |
| Found | 49.44 | 2.50 | 7.26 |
Data compiled from various sources. rsc.org
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of this compound and its derivatives. The resulting TGA curve provides information about the decomposition temperature, the presence of solvated molecules (like water), and the composition of the final residue.
The thermal decomposition of these compounds, particularly their metal complexes, often occurs in multiple steps. chempap.org For instance, an initial weight loss at lower temperatures may correspond to the loss of solvent molecules, while subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand. The temperature at which significant weight loss begins is a measure of the thermal stability of the compound. For metal complexes, the final product of thermal decomposition is often the corresponding metal oxide. chempap.org
Table 5: Representative Thermal Decomposition Data for Pyrazine-Containing Complexes.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
| [Cu(pdc)(ron)₂(H₂O)]·H₂O | Dehydration | 40-130 | 8.0 |
| Ligand Decomposition | 130-460 | 66.0 | |
| [Cu(pdc)(ron)₂]·2H₂O | Dehydration | 60-120 | 7.0 |
| Ligand Decomposition | 120-480 | 67.5 |
(pdc = pyrazine-2,3-dicarboxylate, ron = ronicol) Data adapted from a study on related complexes. chempap.org
Future Research Directions and Unexplored Avenues for 2 Pyridin 4 Yl Pyrazine
Development of More Efficient and Sustainable Synthetic Routes
The advancement of practical applications for 2-(Pyridin-4-yl)pyrazine and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. While traditional methods have been employed for the synthesis of pyrazine (B50134) derivatives, future research should prioritize the optimization of these routes and the exploration of novel, sustainable alternatives.
Key areas for future investigation include:
Catalyst Development: The exploration of novel catalysts, particularly those based on earth-abundant and non-toxic metals, could lead to more efficient and cost-effective synthetic processes. Manganese-based pincer complexes, for example, have shown promise in the dehydrogenative self-coupling of 2-amino alcohols to form pyrazine derivatives, offering an atom-economical and environmentally friendly approach. acs.org
Green Solvents and Reaction Conditions: A shift towards the use of greener solvents, such as water or bio-derived solvents, and the implementation of energy-efficient reaction conditions like microwave irradiation can significantly reduce the environmental impact of synthesis. researchgate.netresearchgate.net
Flow Chemistry: The adoption of continuous flow technologies can offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.
Future research in this area should aim to develop synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry, ensuring the sustainable production of this compound for a wide range of applications.
Exploration of Novel Coordination Architectures and Multifunctional Materials
The nitrogen atoms within the pyridine (B92270) and pyrazine rings of this compound make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com These materials have garnered significant interest due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis.
Unexplored avenues in this domain include:
Heterometallic Frameworks: The synthesis of heterometallic MOFs incorporating this compound could lead to materials with unique and enhanced properties, arising from the synergistic effects of different metal centers. nih.gov
Multifunctional Materials: A key research direction is the design of multifunctional materials that combine, for example, porosity with luminescence or catalytic activity. The integration of this compound into frameworks with d10 metals like zinc has shown potential for creating materials with both photoluminescent and catalytic properties. rsc.org
Dynamic and Responsive Materials: The development of "smart" materials that can respond to external stimuli such as light, temperature, or the presence of specific chemical species is a burgeoning field. The flexible coordination geometry of this compound could be exploited to create dynamic frameworks with tunable properties.
A systematic investigation into the coordination behavior of this compound with a wide array of metal ions will be crucial for the rational design of novel coordination architectures with tailored functionalities.
Tailoring Photophysical Properties for Emerging Technologies
Donor-π-acceptor (D-π-A) molecules based on pyrazine and pyridine moieties have demonstrated intriguing photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnih.govsemanticscholar.orgnih.gov The ability to tune the emission characteristics of these compounds through chemical modification is a key advantage.
Future research should focus on:
Thermally Activated Delayed Fluorescence (TADF): The design of this compound derivatives that exhibit TADF is a promising strategy for achieving high efficiency in OLEDs. Judicious molecular engineering can lead to a small energy gap between the singlet and triplet excited states, facilitating reverse intersystem crossing and enhancing electroluminescence. st-andrews.ac.ukchemrxiv.org
Aggregation-Induced Emission (AIE): The development of luminogens that are non-emissive in solution but become highly fluorescent in the aggregated state can overcome the common issue of aggregation-caused quenching in solid-state devices. semanticscholar.org
Sensors and Probes: The sensitivity of the photophysical properties of this compound derivatives to their local environment could be harnessed for the development of fluorescent sensors for ions, molecules, or changes in physical parameters like temperature.
Beyond OLEDs: Exploration of applications in other emerging technologies such as organic solar cells, photodynamic therapy, and bioimaging is warranted.
The table below summarizes the photophysical properties of some pyrazine-based D-A-D molecules, illustrating the tunability of their emission characteristics.
| Compound | Absorption Max (nm) | Emission Max (nm) | Application |
| D-A-D Dye 1 | 412 | 486 (Blue) | Optoelectronics nih.gov |
| D-A-D Dye 2 | 485 | 624 (Red) | Optoelectronics nih.gov |
| 4CzPyz | - | 486 (Sky-blue) | OLEDs st-andrews.ac.ukchemrxiv.org |
| 3CzBPz | - | 464 (Blue) | OLEDs st-andrews.ac.ukchemrxiv.org |
| 2CzBPz | - | 446 (Blue) | OLEDs st-andrews.ac.ukchemrxiv.org |
Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems
A fundamental understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in complex environments, such as biological systems or in the formation of supramolecular assemblies. The heteroaromatic nature of the molecule allows for a combination of polar and non-polar interactions. nih.gov
Future research directions should include:
Computational Modeling: The use of density functional theory (DFT) and other computational methods can provide valuable insights into the nature and strength of interactions such as hydrogen bonding, π-stacking, and coordination with metal ions. nih.gov
Advanced Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as 2D NMR and time-resolved spectroscopy, can provide experimental evidence for the predicted interactions and help to elucidate the dynamics of these interactions.
Host-Guest Chemistry: Investigating the inclusion of this compound within host molecules like cyclodextrins or calixarenes can provide well-defined systems for studying its intermolecular forces and can also lead to the development of novel delivery systems.
Protein-Ligand Interactions: For potential biological applications, a detailed study of the interactions between this compound and protein binding sites is essential. This can be achieved through a combination of experimental techniques like X-ray crystallography and computational methods like molecular docking. nih.govresearchgate.net
A deeper mechanistic understanding of these molecular interactions will pave the way for the rational design of this compound-based systems with specific functions.
Integration into Advanced Catalytic Systems
The use of pyridine and pyrazine derivatives as ligands in transition metal catalysis is well-established. jscimedcentral.com The electronic properties of this compound can be exploited to modulate the reactivity of a metal center in a catalytic cycle.
Unexplored avenues for research in this area include:
Homogeneous Catalysis: The design of novel homogeneous catalysts based on this compound complexes for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. tandfonline.comresearchgate.net
Heterogeneous Catalysis: The immobilization of this compound-based metal complexes onto solid supports can lead to the development of robust and recyclable heterogeneous catalysts, combining the advantages of both homogeneous and heterogeneous catalysis. researchgate.net
Photocatalysis: The photophysical properties of this compound could be utilized in the design of novel photocatalytic systems for applications such as water splitting or CO2 reduction.
Cooperative Catalysis: The ditopic nature of the ligand could be exploited in bimetallic catalytic systems where the two metal centers act in a cooperative manner to facilitate a chemical transformation.
The development of advanced catalytic systems based on this compound has the potential to contribute to more efficient and sustainable chemical processes.
Q & A
Q. What are the common synthetic routes for 2-(Pyridin-4-yl)pyrazine derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation of α-diketones with diamines (e.g., 2,3-diaminopyridine) under microwave irradiation to form the pyrazine core . Key optimization strategies include:
- Solvent selection : Polar protic solvents (e.g., methanol/acetic acid mixtures) enhance reaction rates and regioselectivity .
- Temperature control : Microwave-assisted heating (e.g., 433 K for 5 minutes) improves efficiency and reduces side reactions .
- Purification : Flash chromatography (silica gel with gradients of petroleum ether/ethyl acetate) separates regioisomers .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve regioisomeric ambiguity. Dihedral angles between aromatic rings (e.g., 34.67° for pyridopyrazine vs. pyridine) confirm spatial arrangements .
- Spectroscopy :
- ¹H-NMR : Chemical shifts at δ 8.5–9.0 ppm indicate pyridine and pyrazine protons .
- IR : Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in heterocycles .
- Mass spectrometry : GC-MS (e.g., m/z 283 for [M+H]⁺) identifies aryl-substituted derivatives .
Advanced Research Questions
Q. How can computational methods like DFT or molecular dynamics (MD) simulations be applied to study the electronic properties and molecular interactions of this compound?
- Methodological Answer :
- Model Hamiltonian construction : Include all 24 vibrational modes to simulate S₁/S₂ electronic state coupling .
- Wave packet propagation : Use the MCTDH method to simulate UV-Vis absorption spectra (e.g., 250–300 nm excitations) and validate against experimental data .
- Symmetry considerations : Account for planar geometries and π-π interactions (e.g., centroid distances of 3.557 Å) to predict stacking behavior .
Q. What strategies are effective in resolving regioisomeric mixtures formed during the synthesis of pyridinylpyrazine derivatives?
- Methodological Answer :
- Chromatographic separation : Flash chromatography with silica gel and gradients (petroleum ether/ethyl acetate) resolves regioisomers (e.g., 44% yield for isomer I vs. 43% for II) .
- X-ray crystallography : Dihedral angle analysis (e.g., 45.51° vs. 52.24° for pyridopyrazine rings) distinguishes isomers .
- Microwave optimization : Adjust reaction time/temperature to favor kinetic vs. thermodynamic products .
Q. How can researchers evaluate the biological activity of this compound derivatives against specific therapeutic targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values (e.g., 38 nM for p38α MAP kinase inhibition) using fluorescence polarization .
- Binding studies :
- Surface plasmon resonance (SPR) : Determine K_D values for target-ligand interactions (e.g., kinase binding pockets) .
- Molecular docking : Use PyMOL or AutoDock to predict binding poses of substituents (e.g., 4-fluorophenyl interactions) .
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for pyridinylpyrazine-based kinase inhibitors?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C2 position to enhance kinase affinity (IC₅₀ improves from 81 nM to 38 nM) .
- Core modification : Replace quinoxaline with pyridopyrazine to reduce steric hindrance and improve target engagement .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., pyridine N interactions with Lys53) .
Methodological Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
